D-Tyrosinol hydrochloride

Description

BenchChem offers high-quality D-Tyrosinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tyrosinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40829-04-7 | |

| Record name | D-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Tyrosinol hydrochloride physical and chemical properties

An In-depth Technical Guide to D-Tyrosinol Hydrochloride

This guide provides a comprehensive overview of the physical and chemical properties of D-Tyrosinol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and reliability.

Introduction and Strategic Importance

D-Tyrosinol hydrochloride is the hydrochloride salt of D-Tyrosinol, a chiral amino alcohol derived from the D-isomer of the amino acid tyrosine. Its structural similarity to tyrosine and related neurotransmitters makes it a valuable chiral building block in synthetic organic chemistry. The presence of a primary amine, a primary alcohol, and a phenolic hydroxyl group provides multiple reaction sites, enabling its incorporation into a diverse range of complex molecules. Its primary utility is found in peptide synthesis and as a precursor for developing novel pharmaceutical agents, particularly those requiring specific stereochemistry for biological activity.[1][2]

Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of D-Tyrosinol hydrochloride is critical for its effective use in experimental design, from solubilization and reaction setup to purification and characterization.

Chemical Identity

-

IUPAC Name: (2R)-2-amino-3-(4-hydroxyphenyl)propan-1-ol hydrochloride

-

Synonyms: (R)-2-Amino-3-(4-hydroxyphenyl)-1-propanol hydrochloride

-

CAS Number: 40829-04-7[3]

-

Molecular Formula: C₉H₁₄ClNO₂[3]

-

Linear Formula: 4-(HO)C₆H₄CH₂CH(NH₂)CH₂OH · HCl

-

InChI Key: PNGCRFWYSRUQTB-DDWIOCJRSA-N

-

SMILES: Cl[H].NCc1ccc(O)cc1

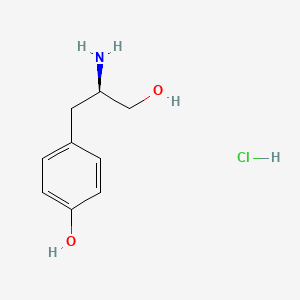

Diagram 1: Chemical Structure of D-Tyrosinol Hydrochloride

Caption: 2D structure of D-Tyrosinol hydrochloride, highlighting key functional groups.

Physicochemical Data Summary

The properties below have been consolidated from various suppliers and databases to provide a reliable reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |

| Melting Point | 161-165 °C (lit.) | |

| Solubility | Soluble in water. The parent compound, D-Tyrosine, is soluble in 1 M HCl. As a hydrochloride salt, D-Tyrosinol is expected to have good aqueous solubility. | [4][5] |

| Optical Rotation | [α]²²/D +18° (c=1 in H₂O) | |

| Purity | Typically ≥98% |

Spectroscopic and Analytical Characterization

While specific spectral data is proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of D-Tyrosinol hydrochloride. Researchers should expect to see characteristic signals corresponding to its structure:

-

¹H NMR: Distinct peaks corresponding to the aromatic protons on the phenolic ring, the methine proton of the chiral center, and the diastereotopic methylene protons adjacent to the aromatic ring and the hydroxymethyl group.

-

¹³C NMR: Resonances for the aromatic carbons, the chiral carbon atom, the benzylic carbon, and the carbon of the hydroxymethyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (alcohol and phenol), N-H stretching (ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[6]

-

Mass Spectrometry: A molecular ion peak corresponding to the free base (C₉H₁₃NO₂) and fragmentation patterns consistent with the structure.

Synthesis and Purification Overview

D-Tyrosinol hydrochloride is typically synthesized from its parent amino acid, D-Tyrosine. The synthetic strategy involves the selective reduction of the carboxylic acid functional group to a primary alcohol.

Diagram 2: Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of D-Tyrosinol hydrochloride from D-Tyrosine.

The causality behind this multi-step process is rooted in chemoselectivity. The amine and phenol groups must be protected to prevent them from reacting with the strong reducing agents required to convert the carboxylic acid into an alcohol. After reduction, the protecting groups are removed, and the resulting D-Tyrosinol free base is converted to its more stable and handleable hydrochloride salt. Purification is typically achieved via recrystallization to yield a high-purity product.

Core Applications in Research and Development

The utility of D-Tyrosinol hydrochloride is primarily driven by its defined stereochemistry and versatile functional groups.

Peptide Synthesis

D-Tyrosinol hydrochloride is an established building block in solution-phase peptide synthesis. It can be used to introduce a C-terminal amino alcohol, which can impart unique conformational properties to the resulting peptide or serve as a handle for further modification.

Pharmaceutical and Agrochemical Development

As a chiral precursor, it is integral to the synthesis of complex, biologically active molecules.[1] Its structural motif is found in various compounds being investigated for:

-

Neurological Disorders: Its resemblance to neurotransmitter precursors makes it a valuable starting material for synthesizing novel agents targeting the central nervous system.[1][2]

-

Enzyme Inhibition Studies: The molecule and its derivatives are used to probe the active sites of enzymes, such as in studies on the stereospecificity of horseradish peroxidase.

Biochemical Research

Researchers utilize D-Tyrosinol hydrochloride in various biochemical studies to:

-

Investigate metabolic pathways involving tyrosine derivatives.[1]

-

Serve as a stereospecific substrate or inhibitor in enzymatic assays.

-

Explore the biological effects of D-amino alcohol-containing structures.

Diagram 3: Application in Peptide Coupling Workflow

Caption: Workflow illustrating the use of D-Tyrosinol HCl in a standard peptide coupling reaction.

Experimental Protocol: Amide Coupling

This protocol provides a self-validating system for coupling an N-protected amino acid to the amine group of D-Tyrosinol hydrochloride.

Objective: To synthesize Boc-Gly-D-Tyrosinol.

Materials:

-

D-Tyrosinol hydrochloride

-

Boc-Glycine (Boc-Gly-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve D-Tyrosinol hydrochloride (1.0 eq) in anhydrous DMF.

-

Neutralization: Add DIPEA (2.2 eq) to the solution dropwise while stirring. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 10-15 minutes at room temperature.

-

Causality: The free amine of D-Tyrosinol must be generated in situ for it to act as a nucleophile. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.

-

-

Coupling Agent Activation: In a separate flask, dissolve Boc-Gly-OH (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 20 minutes at 0 °C.

-

Causality: EDC activates the carboxylic acid of Boc-Glycine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency.

-

-

Coupling Reaction: Transfer the activated Boc-Gly-OH solution to the flask containing the D-Tyrosinol free base at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Extraction:

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Causality: The aqueous washes remove unreacted starting materials, coupling byproducts (like the EDC-urea), and residual DMF.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the crude product by flash column chromatography (silica gel). Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

Hazard Identification:

-

Harmful if swallowed or inhaled.[3]

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, store under an inert atmosphere.[3] Recommended storage temperatures range from room temperature to 0-8 °C.[2][3]

References

-

D-Tyrosinol hydrochloride 98%.

-

D-Tyrosinol hydrochloride.

-

D-Tyrosinol hydrochloride | 40829-04-7.

-

The Solubility of Tyrosine.

-

Solubility Profile of D-Tyrosyl-D-proline: A Technical Guide.

-

D-Tyrosine | Melanogenesis Inhibitor.

-

D-Tyrosine methyl ester hydrochloride.

-

D-Tyrosine | C9H11NO3 | CID 71098.

-

L-Tyrosine | C9H11NO3 | CID 6057.

Sources

D-Tyrosinol Hydrochloride: A Chiral Precursor for the Synthesis of Novel Neurotransmitter Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate signaling network of the central nervous system, governed by neurotransmitters, presents a vast frontier for therapeutic intervention. The development of novel molecules that can modulate neurotransmitter pathways with high specificity and efficacy is a cornerstone of modern medicinal chemistry. Within this pursuit, the principles of stereochemistry are paramount, as the chirality of a drug candidate can profoundly influence its pharmacological activity. This guide focuses on D-Tyrosinol hydrochloride, a versatile and stereochemically defined building block derived from the amino acid D-tyrosine. As a chiral precursor, D-Tyrosinol hydrochloride offers a strategic starting point for the enantioselective synthesis of a diverse array of neurotransmitter analogs, particularly those mimicking the structure and function of catecholamines like dopamine and norepinephrine. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthetic utility, and pharmacological potential of D-Tyrosinol hydrochloride in the creation of next-generation neurological therapeutics.

D-Tyrosinol Hydrochloride: A Profile of a Versatile Chiral Building Block

D-Tyrosinol, with the chemical formula HOC₆H₄CH₂CH(NH₂)CH₂OH, is a chiral amino alcohol derived from the reduction of the carboxylic acid functionality of D-tyrosine.[1] Its hydrochloride salt form enhances its stability and solubility, making it a convenient starting material for various chemical transformations. The inherent chirality of D-Tyrosinol hydrochloride, originating from the D-configuration of the parent amino acid, makes it an invaluable tool in asymmetric synthesis, allowing for the stereocontrolled introduction of a critical pharmacophore.

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Tyrosinol hydrochloride is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClNO₂ | [Source] |

| Molecular Weight | 203.67 g/mol | [Source] |

| Appearance | White to off-white crystalline solid | [Source] |

| Melting Point | 161-165 °C | [Source] |

| Solubility | Soluble in water | [Source] |

| Chirality | (R)-configuration | [Source] |

The Significance of Chirality in Neurotransmitter Analogs

The biological activity of many neurotransmitter analogs is highly dependent on their stereochemistry.[1][2] Adrenergic receptors, for instance, exhibit stereoselectivity, with one enantiomer of an agonist often displaying significantly higher potency than its mirror image.[3][4] The use of an enantiomerically pure starting material like D-Tyrosinol hydrochloride is therefore a critical strategy to avoid the complexities and potential drawbacks of racemic mixtures in drug development.[5]

The Biosynthetic Blueprint: Tyrosine as the Natural Precursor to Catecholamines

To appreciate the synthetic utility of D-Tyrosinol, it is instructive to first understand the natural biosynthetic pathway of catecholamines, which originates from its parent amino acid, L-tyrosine.

Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"]; Norepinephrine [label="Norepinephrine"]; Epinephrine [label="Epinephrine"];

Tyrosine -> L_DOPA [label="Tyrosine\nHydroxylase"]; L_DOPA -> Dopamine [label="DOPA\nDecarboxylase"]; Dopamine -> Norepinephrine [label="Dopamine\nβ-Hydroxylase"]; Norepinephrine -> Epinephrine [label="Phenylethanolamine\nN-methyltransferase"]; }

Figure 1: Biosynthetic pathway of catecholamines from L-Tyrosine.

This natural pathway highlights the core phenylethanolamine scaffold present in key neurotransmitters. D-Tyrosinol provides a synthetic entry point to analogs of these crucial signaling molecules, retaining the essential stereochemistry at the carbon bearing the amino group.

Synthetic Strategies: From D-Tyrosinol Hydrochloride to Neurotransmitter Analogs

The transformation of D-Tyrosinol hydrochloride into valuable neurotransmitter analogs involves a series of strategic chemical modifications. The primary amino and hydroxyl groups of D-Tyrosinol offer versatile handles for derivatization, while the phenolic hydroxyl group can be further manipulated to introduce functionalities that modulate receptor binding and selectivity.

Protection and Deprotection Strategies

Given the multiple reactive sites in D-Tyrosinol, the use of protecting groups is often a necessary first step to achieve regioselectivity in subsequent reactions. The choice of protecting group is critical and depends on the planned reaction conditions for both the synthetic steps and the final deprotection.

D_Tyrosinol [label="D-Tyrosinol\nHydrochloride"]; Protected_Tyrosinol [label="N,O-Protected\nD-Tyrosinol"]; Derivatized_Analog [label="Derivatized\nAnalog"]; Final_Analog [label="Final Neurotransmitter\nAnalog"];

D_Tyrosinol -> Protected_Tyrosinol [label="Protection"]; Protected_Tyrosinol -> Derivatized_Analog [label="Functionalization"]; Derivatized_Analog -> Final_Analog [label="Deprotection"]; }

Figure 2: General workflow for the synthesis of analogs from D-Tyrosinol.

Common protecting groups for the amine functionality include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which can be introduced under standard conditions. The hydroxyl groups can be protected as silyl ethers (e.g., TBDMS) or benzyl ethers. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses.

Synthesis of Phenylethanolamine Analogs

A key class of neurotransmitter analogs accessible from D-Tyrosinol are the phenylethanolamines, which include adrenergic receptor agonists and antagonists. The synthesis of these compounds often involves the strategic modification of the amino and phenolic hydroxyl groups.

Experimental Protocol: N-Alkylation of Protected D-Tyrosinol

This protocol outlines a general procedure for the N-alkylation of a protected D-Tyrosinol derivative, a common step in the synthesis of various neurotransmitter analogs.

-

Protection of D-Tyrosinol:

-

Dissolve D-Tyrosinol hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium carbonate, to neutralize the hydrochloride and deprotonate the amino group.

-

To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise to protect the primary amine.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Extract the N-Boc-D-Tyrosinol and purify by column chromatography.

-

-

N-Alkylation:

-

To a solution of N-Boc-D-Tyrosinol in an aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.

-

After stirring for a short period, add the desired alkyl halide (e.g., isopropyl iodide for the synthesis of an N-isopropyl analog).

-

Allow the reaction to proceed at room temperature until completion.

-

Quench the reaction with water and extract the N-alkylated product.

-

Purify the product by column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-alkylated, N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM).

-

Add an acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield the desired N-alkylated phenylethanolamine analog.

-

Causality Behind Experimental Choices:

-

The use of the Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of the amino group prior to alkylation, minimizing side reactions.

-

DMF is a polar aprotic solvent that effectively solvates both the protected amino alcohol and the reagents, facilitating the reaction.

Structure-Activity Relationships (SAR) and Pharmacological Evaluation

The therapeutic potential of newly synthesized neurotransmitter analogs is determined through rigorous pharmacological evaluation. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity

For phenylethanolamine-based neurotransmitter analogs, several structural features are known to be critical for their interaction with adrenergic receptors:

-

The Chiral Hydroxyl Group: The stereochemistry of the hydroxyl group on the benzylic carbon is crucial for high-affinity binding to adrenergic receptors. The (R)-configuration, inherent in analogs derived from D-Tyrosinol, is often associated with potent agonist activity at β-adrenergic receptors.[4]

-

The Amino Group: The nature of the substituent on the amino group significantly influences receptor selectivity (α vs. β) and potency. For example, increasing the steric bulk of the N-substituent generally favors β-receptor activity.

-

The Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for receptor activation. Analogs of catecholamines typically require two hydroxyl groups on the phenyl ring for maximal efficacy.

Biological Evaluation of D-Tyrosinol-Derived Analogs

The biological activity of synthesized analogs is typically assessed through a battery of in vitro and in vivo assays.

In Vitro Assays:

-

Receptor Binding Assays: These assays determine the affinity of the synthesized compounds for their target receptors (e.g., α₁-, α₂-, β₁-, β₂-adrenergic receptors). Radioligand binding assays are commonly employed for this purpose.

-

Functional Assays: These assays measure the functional consequence of receptor binding, such as the stimulation or inhibition of second messenger production (e.g., cAMP for β-adrenergic receptors).

In Vivo Studies:

-

Animal models are used to evaluate the physiological effects of the compounds, such as changes in blood pressure, heart rate, and bronchodilation. These studies also provide valuable information on the pharmacokinetic and pharmacodynamic properties of the drug candidates.

Conclusion

D-Tyrosinol hydrochloride stands as a powerful and versatile chiral precursor in the synthesis of novel neurotransmitter analogs. Its inherent stereochemistry provides a direct route to enantiomerically pure compounds, a critical consideration in modern drug design. By leveraging established synthetic methodologies, including strategic protection and functionalization, researchers can access a wide array of phenylethanolamine derivatives and other related structures. The continued exploration of D-Tyrosinol-based scaffolds, coupled with rigorous pharmacological evaluation and a deep understanding of structure-activity relationships, holds significant promise for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.

References

-

Patil, P. N. (2008). Analysis of efficacy of chiral adrenergic agonists. Chirality, 20(5), 529-543. [Link]

- Barrett, A. G. M., & Rys, D. J. (2012). Stereoselective Synthesis of (R)- and (S)-Phenylephrine via Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 77(17), 7433–7438.

-

Ndayiragije, E., Caumul, P., Joondan, N., Gupta Bhowon, M., & Jhaumeer Laulloo, S. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27, 299-317. [Link]

- Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). β-Adrenergic receptor stereotypes. I. Stereospecific synthesis and biological evaluation of the enantiomers of a potent β-adrenergic blocking agent, (hydroxy-2 isopropylamino-3 propoxy)-2-benzo[b]thiophene. European Journal of Medicinal Chemistry, 16(1), 17-23.

- Arien, E. J. (1984). Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology. European journal of clinical pharmacology, 26(6), 663-668.

- Ma, P., & Ma, D. (2003). Asymmetric synthesis of L-and D-tyrosine derivatives via a novel kinetic resolution of (±)-4-(4-hydroxyphenyl)-5, 6-dihydro-4H-1, 3-oxazine. Tetrahedron: Asymmetry, 14(10), 1377-1381.

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

-

Stochaj, M., & Ciarkowski, J. (2015). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Mini reviews in medicinal chemistry, 15(10), 850-862. [Link]

- Smith, H. E. (1983). Circular dichroism of the catecholamines. Circular dichroism and the stereochemistry of organic molecules, 159-199.

- Williams, R. M., & Yuan, C. (1992). Asymmetric synthesis of β-hydroxy-α-amino acids. A new variant of the Williams asymmetric glycinate alkylation. The Journal of Organic Chemistry, 57(25), 6519-6527.

-

Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). The impact of chirality on drug action. Current drug discovery, 3(4), 18-21.

- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760-770.

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Lee, E. J., & Lee, C. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 548. [Link]

-

Ndayiragije, E., Caumul, P., Joondan, N., Bhowon, M. G., & Laulloo, S. J. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27, 299-317. [Link]

-

Wikipedia. (2023). Protecting group. [Link]

-

Zhang, X., Li, F., & Li, Y. (2020). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. Biomacromolecules, 21(10), 4112-4121. [Link]

-

Kim, K. H., Kim, J. A., Yi, E. H., Kim, J. H., & Lee, J. (2014). Design, synthesis and biological evaluation of 2-(substituted phenyl) thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 24(7), 1826-1829. [Link]

-

Frydrych, I., et al. (2021). Synthesis and structure–activity relationship studies of tyrosine-based antagonists at the human P2X7 receptor. European Journal of Medicinal Chemistry, 213, 113168. [Link]

-

Palmer, J. T., et al. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 63(5), 2207-2224. [Link]

-

Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2007). Synthesis, characterization, and antioxidant activity evaluation of new N-methyl substituted thiazole-derived polyphenolic compounds. Molecules, 12(7), 1395-1407. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal, 6(4), 728-737. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new derivatives of N-substituted 10H phenothiazine. Journal of Al-Nahrain University, 15(2), 99-106. [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

Wang, Y., et al. (2023). Site-Selective Tyrosine Reaction for Antibody-Cell Conjugation and Targeted Immunotherapy. Advanced Science, 11(2), 2305012. [Link]

-

Reider, P. J. (2001). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Chirality, 13(10), 637-641. [Link]

-

Le, J. (2022). Adrenergic Agonists. In: Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. AccessMedicine. [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthesis and pharmacological characterization of β2-adrenergic agonist enantiomers: Zilpaterol. Journal of medicinal chemistry, 49(23), 6746-6754. [Link]

-

De Luca, L. (2014). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 19(10), 16479-16496. [Link]

-

Pavan, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(16), 4976. [Link]

-

Csupor, D., et al. (2018). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 23(11), 2915. [Link]

- Al-Obeidi, F. A., et al. (2021). Synthesis and characterization of some novel quinoxaline derived chalcones. Der Pharma Chemica, 13(1), 1-7.

-

Wróbel, D., et al. (2022). Synthesis, characterization, and evaluation of antioxidant and antimicrobial activity of three novel n-heteroaromatic hydrazonyl-thiazoles. Molecules, 27(1), 234. [Link]

Sources

Methodological & Application

Chiral Synthesis Protocols for D-Tyrosinol: An Application Note for Drug Discovery and Development

Introduction: The Significance of Chiral D-Tyrosinol in Modern Pharmaceuticals

In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. D-Tyrosinol, the D-enantiomer of the amino alcohol derived from tyrosine, is a valuable chiral building block in the synthesis of complex pharmaceutical agents.[3] Its incorporation into drug candidates can enhance stability against enzymatic degradation, a crucial factor for improving in-vivo half-life and therapeutic efficacy.[4] The unique stereochemistry of D-Tyrosinol allows for precise three-dimensional arrangements within a larger molecule, which is fundamental for specific interactions with biological targets.[4] This application note provides a detailed guide to the chiral synthesis of D-Tyrosinol, offering researchers and drug development professionals a selection of robust protocols and the scientific rationale behind them.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure D-Tyrosinol can be approached through several strategic pathways. The choice of method often depends on factors such as scale, cost, desired purity, and available resources. The primary strategies include:

-

Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure starting material from nature. D-Tyrosine serves as an ideal chiral precursor for the synthesis of D-Tyrosinol. This method is often the most direct and cost-effective.

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or reagent. While powerful, this approach can be more complex and costly to develop.

-

Enzymatic Resolution/Reduction: Biocatalysis offers a highly selective and environmentally friendly alternative. This can involve the kinetic resolution of a racemic mixture of tyrosinol or the direct, enantioselective reduction of a suitable precursor to D-Tyrosinol.

This guide will focus on the most established and practical approach: chiral pool synthesis starting from D-Tyrosine. We will detail two primary chemical reduction protocols and discuss the emerging potential of biocatalytic methods.

Chemical Synthesis of D-Tyrosinol from D-Tyrosine

The direct reduction of the carboxylic acid functionality of D-Tyrosine to a primary alcohol yields D-Tyrosinol. This transformation requires potent reducing agents. We present two well-established methods using Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) with in-situ generation of a more reactive borohydride species.

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of D-Tyrosine

Lithium aluminum hydride is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols.[5] This protocol is adapted from a general procedure for the reduction of amino acids.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dried solvents and glassware.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Slow Addition of D-Tyrosine: The reaction of LiAlH₄ with the acidic proton of the carboxylic acid and the phenolic hydroxyl group is highly exothermic and generates hydrogen gas. Slow, portion-wise addition of D-Tyrosine to the LiAlH₄ suspension is crucial for controlling the reaction rate and ensuring safety.

-

Reflux: Heating the reaction mixture to reflux ensures the complete reduction of the carboxyl group.

-

Fieser Workup: The "Fieser workup" is a well-established and safe method for quenching LiAlH₄ reactions.[7] It involves the sequential addition of water, aqueous sodium hydroxide, and then more water to produce a granular, easily filterable precipitate of aluminum salts.

Experimental Workflow:

Figure 1: Workflow for LiAlH₄ reduction of D-Tyrosine.

Step-by-Step Methodology:

-

Preparation:

-

Under an inert atmosphere of nitrogen, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Carefully add lithium aluminum hydride (LiAlH₄, 4 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

-

Reaction:

-

Slowly and portion-wise, add D-Tyrosine (1 equivalent) to the stirred LiAlH₄ suspension. Caution: Vigorous gas evolution (hydrogen) will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the sequential dropwise addition of:

-

Water (x mL, where x = grams of LiAlH₄ used)

-

15% aqueous Sodium Hydroxide (x mL)

-

Water (3x mL)

-

-

Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with THF and then ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude D-Tyrosinol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether or water).[8]

-

Protocol 2: Modified Sodium Borohydride (NaBH₄) Reduction of D-Tyrosine Methyl Ester

Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce carboxylic acids.[2][9] However, it can effectively reduce esters to alcohols.[10][11] This two-step protocol involves the initial esterification of D-Tyrosine followed by reduction. The addition of a Lewis acid like CaCl₂ can enhance the reducing power of NaBH₄.[10]

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is converted to a methyl ester to make it susceptible to reduction by NaBH₄. Thionyl chloride in methanol is a common and effective method for this transformation.

-

In-situ Generation of a More Reactive Hydride: The addition of a Lewis acid like CaCl₂ to NaBH₄ in situ generates a more reactive borohydride species, capable of reducing the ester.

-

Protic Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol, which also serves as a proton source during the workup.

Experimental Workflow:

Figure 2: Workflow for NaBH₄ reduction of D-Tyrosine methyl ester.

Step-by-Step Methodology:

-

Esterification of D-Tyrosine:

-

Suspend D-Tyrosine (1 equivalent) in methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain D-Tyrosine methyl ester hydrochloride.

-

-

Reduction of D-Tyrosine Methyl Ester:

-

Dissolve the D-Tyrosine methyl ester hydrochloride in a mixture of methanol and dichloromethane.

-

Add sodium borohydride (NaBH₄, 4-6 equivalents) portion-wise, followed by calcium chloride (CaCl₂, 2-3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude D-Tyrosinol by flash column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary

| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Modified NaBH₄ Reduction |

| Starting Material | D-Tyrosine | D-Tyrosine |

| Key Reagents | LiAlH₄, THF | Thionyl Chloride, Methanol, NaBH₄, CaCl₂ |

| Number of Steps | 1 | 2 |

| Typical Yield | 70-85% | 60-80% (over two steps) |

| Enantiomeric Purity | High (retention of configuration) | High (retention of configuration) |

| Safety Considerations | Highly reactive, requires anhydrous conditions | Generates HCl gas, uses flammable solvents |

Emerging Biocatalytic Approaches

Biocatalysis represents a promising frontier for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. While specific enzymes for the direct reduction of D-Tyrosine to D-Tyrosinol are not yet widely commercially available, the potential for this approach is significant.

Potential Biocatalytic Strategies:

-

Alcohol Dehydrogenases (ADHs): Engineered ADHs could potentially reduce a keto-acid precursor to D-Tyrosinol with high enantioselectivity.

-

Carboxylic Acid Reductases (CARs): These enzymes are capable of reducing carboxylic acids to aldehydes, which can then be further reduced to the alcohol by an ADH in a one-pot cascade reaction.

The development of bespoke enzymes through directed evolution is an active area of research that may soon provide efficient and sustainable routes to D-Tyrosinol and other chiral amino alcohols.

Characterization of D-Tyrosinol

The identity and purity of the synthesized D-Tyrosinol should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the alcohol. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the benzylic carbon, the methine carbon, and the methylene carbon.[12] |

| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[13] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of D-Tyrosinol. |

| Chiral HPLC/GC | A single peak corresponding to the D-enantiomer, confirming high enantiomeric purity. |

| Optical Rotation | A specific optical rotation value characteristic of D-Tyrosinol. |

Conclusion

This application note has provided a comprehensive overview of the chiral synthesis of D-Tyrosinol, a key building block in pharmaceutical research. Detailed, step-by-step protocols for the chemical reduction of D-Tyrosine using both lithium aluminum hydride and a modified sodium borohydride method have been presented, along with the underlying scientific principles. The potential of emerging biocatalytic methods has also been highlighted. By providing this practical guidance, we aim to empower researchers and drug development professionals in their pursuit of novel and effective therapeutics.

References

-

l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. [Link]

-

The Role of D-Tyrosine in Modern Peptide Synthesis. Peptide Synthesis Blog. [Link]

-

NaBH4 Reduction of Ketone to Alcohol. Chemistry LibreTexts. [Link]

-

L-VALINOL. Organic Syntheses. [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

-

Show how you would accomplish the following transformations. You may use any additional reagents you need. (c). Pearson. [Link]

-

What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester Chemistry Department. [Link]

-

NaBH4 reduction of ester. Reddit. [Link]

-

Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. [Link]

-

Chiral auxiliary - An agent for Asymmetric Synthesis. YouTube. [Link]

-

Synthesis of the d- and l-3: 4-dihydroxyphenylalanines. National Institutes of Health. [Link]

- Purification of tyrosine.

-

Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures. National Institutes of Health. [Link]

-

Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. [Link]

-

Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. National Institutes of Health. [Link]

-

D-Tyrosine. PubChem. [Link]

-

13 C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

-

The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... ResearchGate. [Link]

-

14.1 T 17 O MAS NMR spectra of (a) L-tyrosine⋅HCl, (b)... ResearchGate. [Link]

-

Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. National Institutes of Health. [Link]

-

Tyrosine. NIST WebBook. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. [Link]

-

D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity. National Institutes of Health. [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Workup [chem.rochester.edu]

- 8. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]

- 9. Show how you would accomplish the following transformations. You ... | Study Prep in Pearson+ [pearson.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tyrosine [webbook.nist.gov]

Application Notes and Protocols for D-Tyrosinol Hydrochloride in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of D-Tyrosinol for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, the modification of peptide structures is a cornerstone strategy for enhancing therapeutic profiles. Peptides, while offering high specificity and potency, are often hampered by rapid enzymatic degradation in vivo. The incorporation of non-canonical amino acids, particularly those with D-stereochemistry, is a well-established method to confer resistance to proteolysis.[1][2] D-Tyrosinol, the reduced amino alcohol analogue of D-Tyrosine, offers a dual strategic advantage. Firstly, its D-configuration provides steric shielding against common peptidases that preferentially recognize L-amino acids. Secondly, the C-terminal alcohol functionality, replacing the typical carboxylic acid, can significantly alter the peptide's physicochemical properties, including its stability, membrane permeability, and receptor binding interactions.[3][4][]

This document serves as a detailed technical guide for the use of D-Tyrosinol hydrochloride in solution-phase peptide synthesis (SPPS). While solid-phase synthesis is prevalent, solution-phase methods remain indispensable for specific sequences, large-scale production, and syntheses where on-resin aggregation is a concern.[2] We will explore the fundamental principles, provide a detailed, step-by-step protocol for a representative dipeptide synthesis, and discuss the critical parameters that ensure a successful and high-purity outcome.

Core Principles and Rationale

The synthesis of a peptide bond is fundamentally an amidation reaction between a carboxylic acid and an amine. In solution-phase synthesis, this process is conducted in a homogenous medium, requiring careful selection of protecting groups, coupling reagents, and purification strategies to isolate the desired product after each step.

The Role of D-Tyrosinol Hydrochloride

D-Tyrosinol is typically supplied as a hydrochloride salt to improve its stability and shelf-life. The amine group is protonated, forming an ammonium chloride salt. For the amine to become nucleophilic and participate in the coupling reaction, it must be deprotonated to the free amine. This is a critical first step in the reaction sequence and is typically achieved by the addition of a non-nucleophilic organic base.[2][6]

Protecting Group Strategy

To prevent self-polymerization and unwanted side reactions, the amino group of the incoming amino acid and any reactive side chains must be temporarily protected.[2] The choice of protecting group is dictated by the overall synthetic strategy. For this guide, we will focus on the widely used tert-butyloxycarbonyl (Boc) group for Nα-protection due to its stability and straightforward removal under acidic conditions that are orthogonal to many side-chain protecting groups.

The phenolic hydroxyl group of the tyrosine side chain can also be reactive. While in some short syntheses it may be left unprotected, it is best practice to protect it to avoid potential O-acylation during the coupling step.[2][7][8] A common protecting group compatible with the Boc strategy is the benzyl (Bzl) ether, which is typically removed during the final deprotection step by hydrogenolysis.

The Coupling Reaction: Activation and Amide Bond Formation

The formation of the amide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is because the carboxylate is a poor electrophile. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) , are classic activating agents. In the presence of an additive like N-hydroxysuccinimide (HOSu) , DCC forms a highly reactive O-acylisourea intermediate, which is then converted to an NHS-ester. This activated ester reacts efficiently with the free amine of D-Tyrosinol to form the desired peptide bond, minimizing the risk of racemization.[9]

Experimental Workflow and Visualization

The overall process for the synthesis of an N-protected dipeptide terminating in D-Tyrosinol can be visualized as a sequence of distinct chemical transformations, each followed by a purification step.

Caption: Workflow for solution-phase synthesis of a protected dipeptide with D-Tyrosinol.

Detailed Protocol: Synthesis of Boc-L-Alanyl-D-Tyrosinol

This protocol provides a representative procedure for the coupling of N-Boc-protected L-Alanine with D-Tyrosinol hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purpose |

| D-Tyrosinol hydrochloride | 203.66 | C-terminal amino alcohol |

| Boc-L-Alanine | 189.21 | N-protected amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent |

| N-Hydroxysuccinimide (HOSu) | 115.09 | Additive to reduce racemization |

| N,N-Diisopropylethylamine (DIEA) | 129.24 | Non-nucleophilic base |

| Dichloromethane (DCM) | 84.93 | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent |

| 1 M Hydrochloric Acid (HCl) | - | Aqueous wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous wash |

| Saturated Sodium Chloride (Brine) | - | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying agent |

Step-by-Step Methodology

1. Neutralization of D-Tyrosinol Hydrochloride

-

Rationale: To deprotonate the ammonium salt to the free amine, making it nucleophilic for the coupling reaction. DIEA is used as it is a sterically hindered, non-nucleophilic base that will not compete as a nucleophile in the coupling reaction.[2][6]

-

Procedure:

-

To a round-bottom flask, add D-Tyrosinol hydrochloride (1.0 eq).

-

Dissolve/suspend in dichloromethane (DCM, approx. 10 mL per gram of amino alcohol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIEA) (1.1 eq) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes. The resulting solution/suspension contains the free amine of D-Tyrosinol and is used directly in the next step.

-

2. Activation of Boc-L-Alanine

-

Rationale: To convert the carboxylic acid into a more reactive species (an NHS-ester) that will readily react with the amine. This pre-activation is performed separately to minimize side reactions.[10]

-

Procedure:

-

In a separate flask, dissolve Boc-L-Alanine (1.05 eq) and N-Hydroxysuccinimide (HOSu) (1.1 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the Boc-L-Alanine solution.

-

A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

3. Coupling Reaction

-

Procedure:

-

Filter the activated Boc-L-Alanine mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Add the filtered solution containing the activated Boc-L-Alanine-NHS ester to the flask containing the neutralized D-Tyrosinol at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

4. Work-up and Purification

-

Rationale: To remove unreacted starting materials, coupling reagents, and byproducts. The sequence of acidic and basic washes removes basic (DIEA) and acidic (unreacted Boc-L-Ala-OH, HOSu) impurities, respectively.

-

Procedure:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with:

-

1 M HCl (2x)

-

Saturated NaHCO₃ solution (2x)

-

Saturated NaCl (brine) solution (1x)

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Boc-L-Alanyl-D-Tyrosinol can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.

-

5. Final Deprotection (Optional)

-

Rationale: If the final unprotected dipeptide alcohol is desired, the Boc group must be removed. This is typically achieved with a strong acid like trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the purified, protected dipeptide in DCM.

-

Add an equal volume of Trifluoroacetic Acid (TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

The final product, L-Alanyl-D-Tyrosinol, will be obtained as a TFA salt.

-

Self-Validating Systems and Troubleshooting

| Step | Monitoring Method | Potential Issue | Recommended Action |

| Coupling | TLC | Incomplete reaction (starting material remains) | Allow the reaction to proceed for a longer duration. If still incomplete, consider using a more potent coupling reagent system like HATU/DIEA. |

| Coupling | TLC / NMR | Formation of side products (e.g., N-acylurea) | Ensure efficient removal of DCU by filtration before adding to the amine component. Ensure the reaction temperature does not rise excessively. |

| Purification | NMR of crude product | Impurities remain after work-up | Perform flash column chromatography for purification. Re-evaluate the effectiveness of the aqueous washes. |

| Overall | Mass Spectrometry | Incorrect mass of the final product | Verify the integrity of all starting materials. Check for potential side reactions such as O-acylation on the tyrosine phenol if it was unprotected. |

Conclusion

The use of D-Tyrosinol hydrochloride in solution-phase peptide synthesis is a powerful technique for creating C-terminally modified peptides with enhanced stability and potentially novel biological activities. Success hinges on a systematic approach that includes the careful neutralization of the hydrochloride salt, efficient activation of the incoming amino acid, and a rigorous purification strategy. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide drug discovery programs, paving the way for new and improved therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for Incorporating D-Tyrosyl-D-proline into Peptide Sequences.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Gong, T., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health.

- Cuyckens, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Royal Society of Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry.

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- BenchChem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry.

- Atherton, E., & Sheppard, R. C. (1985). Solid-phase synthesis of (tyrosyl-alanyl-glutamyl)n by segment condensation. PubMed.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate.

- Royal Society of Chemistry. (n.d.). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- BOC Sciences. (n.d.). Peptide C-Terminal Modification.

- ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis.

- ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal].

- Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

- BOC Sciences. (n.d.). Modification of C-Terminal.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. chempep.com [chempep.com]

Application Notes & Protocols: D-Tyrosinol Hydrochloride in the Synthesis of Chiral Heterocyclic Compounds

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of D-Tyrosinol hydrochloride as a versatile chiral building block in the synthesis of high-value heterocyclic compounds. We delve into the causality behind synthetic choices, offering field-proven insights into reaction mechanisms and protocol optimization. The primary focus is on the synthesis of chiral 2-oxazolines, critical scaffolds in asymmetric catalysis and pharmaceuticals. Detailed, step-by-step protocols, data tables, and workflow visualizations are provided to ensure reproducibility and facilitate adoption in both academic and industrial research settings.

Introduction: The Strategic Value of Chiral Heterocycles

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets.[2][3] When chirality is introduced, as in the case of enantiomerically pure heterocycles, it unlocks the potential for highly selective and potent therapeutic agents, as biological systems are inherently chiral.

D-Tyrosinol, the amino alcohol derived from the reduction of D-tyrosine, is an invaluable chiral precursor for this purpose.[4] Supplied as its hydrochloride salt for enhanced stability and solubility, D-Tyrosinol hydrochloride offers a rigid, stereodefined framework containing three key functionalities: a primary amine, a primary alcohol, and a phenol side chain. This trifunctional nature allows for its direct incorporation into heterocyclic systems, preserving the critical stereocenter for applications in asymmetric synthesis and the development of chiral drugs.[5][6]

This guide will focus on the most prominent application of D-Tyrosinol hydrochloride: the synthesis of chiral 4-substituted-2-oxazolines. These structures are not only valuable intermediates but also serve as powerful chiral ligands (e.g., PyBOX ligands) for asymmetric metal catalysis.[7][8]

Caption: Structure and key features of D-Tyrosinol hydrochloride.

Core Application: Synthesis of Chiral 4-(4-hydroxybenzyl)-2-oxazolines

The conversion of 1,2-amino alcohols like D-Tyrosinol into 2-oxazolines is a cornerstone transformation. The resulting chiral oxazoline ring is a privileged structure in numerous bioactive natural products and serves as a highly effective chiral auxiliary, directing the stereochemical outcome of subsequent reactions.[5][9][10]

Causality of the Reaction: The synthesis universally proceeds via two fundamental steps:

-

N-Acylation: The highly nucleophilic amine of D-Tyrosinol is first acylated by a carboxylic acid equivalent (e.g., acid chloride, ester, or the acid itself with a coupling agent) to form an N-(β-hydroxy) amide intermediate. This step transforms the amine into a less reactive amide, setting the stage for the subsequent cyclization.

-

Cyclodehydration: The hydroxyl group of the intermediate is activated, turning it into a good leaving group (e.g., by protonation with a strong acid or reaction with a dehydrating agent).[7] The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered oxazoline ring, expelling water or a related species.[11] This step is often stereospecific, proceeding with inversion of configuration at the hydroxyl-bearing carbon if that center is chiral and activated. For D-Tyrosinol, the stereocenter is at the amine-bearing carbon, which remains untouched, thus preserving the (R)-configuration in the final product.

Protocol 1: Two-Step Synthesis via Dehydrative Cyclization of an N-(β-hydroxy) Amide

This is the most established and reliable method, offering high yields and purity by isolating the intermediate amide. It is particularly useful when working with sensitive or complex acylating agents. Dehydrating agents like triflic acid (TfOH), Deoxo-Fluor®, or Burgess reagent are highly effective for the cyclization step.[7][9][11]

Workflow Diagram:

Caption: Two-step workflow for chiral oxazoline synthesis.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of (R)-N-(1-(4-hydroxyphenyl)-3-hydroxypropan-2-yl)benzamide

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add D-Tyrosinol hydrochloride (1.0 g, 4.91 mmol).

-

Suspension: Suspend the solid in anhydrous dichloromethane (DCM, 25 mL). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add anhydrous pyridine (1.18 mL, 14.73 mmol, 3.0 eq) to the suspension. Stir for 10 minutes to neutralize the hydrochloride and liberate the free amine.

-

Acylation: In a separate flask, dissolve benzoyl chloride (0.62 mL, 5.40 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the D-Tyrosinol suspension at 0 °C over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM).

-

Workup: Quench the reaction by slowly adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(β-hydroxy) amide can be purified by column chromatography on silica gel if necessary.

Step 2: Triflic Acid-Promoted Dehydrative Cyclization

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the purified N-(β-hydroxy) amide from Step 1 (e.g., 1.0 g, 3.69 mmol).

-

Solvent: Dissolve the amide in anhydrous acetonitrile (15 mL).

-

Catalyst Addition: Cool the solution to 0 °C. Slowly add triflic acid (TfOH) (33 µL, 0.37 mmol, 0.1 eq). Causality Note: TfOH is a powerful superacid that protonates the hydroxyl group, converting it into an excellent leaving group (H₂O), which dramatically accelerates the intramolecular cyclization.[7]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quenching & Workup: Carefully quench the reaction by adding it to a stirred, saturated solution of NaHCO₃ (30 mL).

-

Extraction: Extract the product with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the final (R)-4-(4-hydroxybenzyl)-2-phenyl-4,5-dihydrooxazole.

Protocol 2: One-Pot Synthesis from Carboxylic Acids

This protocol improves efficiency by avoiding the isolation of the amide intermediate. It is ideal for rapid library synthesis. A key requirement is a coupling/dehydration system that is compatible with both reaction stages.[7]

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried flask under N₂, combine D-Tyrosinol hydrochloride (204 mg, 1.0 mmol), the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol), and a suitable coupling agent (e.g., EDC, 1.2 mmol).

-

Amide Formation: Dissolve/suspend the reagents in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL). Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride. Stir at room temperature for 8-12 hours to form the amide in situ.

-

Cyclization: After confirming amide formation via TLC, cool the reaction mixture to 0 °C. Add the cyclodehydration agent (e.g., Burgess reagent, 1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir until the cyclization is complete (typically 2-4 hours).

-

Workup & Purification: Perform an appropriate aqueous workup to remove reagent byproducts, followed by extraction, drying, and purification by column chromatography as described in Protocol 1.

| Reagent/Condition | Role & Rationale | Typical Yields |

| Pyridine/DIPEA | Base | Neutralizes HCl salt, scavenges HCl from acylation. DIPEA is preferred for one-pot to avoid side reactions. |

| Benzoyl Chloride | Acylating Agent | Provides the phenyl group at the 2-position of the oxazoline. Highly reactive. |

| Triflic Acid (TfOH) | Dehydration Catalyst | A strong Brønsted acid that activates the hydroxyl group for nucleophilic attack by the amide oxygen.[7] |

| Deoxo-Fluor® | Dehydrating Agent | Fluorinating agent that converts the hydroxyl into a good leaving group. Milder than DAST.[9][11] |

| Burgess Reagent | Dehydrating Agent | Specifically designed for mild dehydration of alcohols. Generates neutral byproducts.[9] |

| Caption: Common reagents and their roles in 2-oxazoline synthesis from D-Tyrosinol. |

Advanced Synthetic Strategies

Synthesis from Nitriles

An alternative, atom-economical route involves the direct reaction of D-Tyrosinol with a nitrile, often catalyzed by a Lewis acid or a metal complex. This method avoids the pre-formation of an amide bond.[12][13]

Reaction Scheme:

Caption: General scheme for metal-catalyzed synthesis of oxazolines from nitriles.

Protocol Insight: The reaction typically involves heating D-Tyrosinol (as the free base) and the nitrile in the presence of a catalyst like ZnCl₂ or a copper-N-heterocyclic carbene (NHC) complex.[12] The catalyst activates the nitrile towards nucleophilic attack by the amino alcohol. This method is advantageous for its high atom economy and tolerance of various functional groups on the nitrile.[13]

Application in Multicomponent Reactions (MCRs)

D-Tyrosinol hydrochloride is an excellent candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[14][15] An MCR involving D-Tyrosinol, an aldehyde, and an isocyanide (a Ugi-type reaction), for example, could rapidly generate a diverse library of peptide-like scaffolds containing a chiral core, which is highly valuable for hit-finding in drug discovery.[16][17][18]

Safety and Handling

D-Tyrosinol Hydrochloride (CAS: 40829-04-7)

-

Hazard Identification: Irritant. May cause skin, eye, and respiratory tract irritation.[19][20] Handle with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20] Use a fume hood to avoid inhalation of dust.[19]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[19][20]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[19]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[19][20]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[19]

-

Conclusion

D-Tyrosinol hydrochloride stands out as a robust and highly effective chiral precursor for the synthesis of valuable heterocyclic compounds. Its pre-defined stereochemistry and versatile functional groups allow for straightforward entry into the synthesis of chiral 2-oxazolines, which are pivotal intermediates in asymmetric synthesis and drug discovery. The protocols detailed herein provide reliable and reproducible methods for leveraging this building block, while the discussion of advanced strategies highlights its potential in modern synthetic approaches like MCRs. By understanding the causality behind the reaction mechanisms and adhering to safe handling practices, researchers can confidently employ D-Tyrosinol hydrochloride to accelerate the development of novel, enantiomerically pure molecules.

References

- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.PMC.

- D-Tyrosine methyl ester hydrochloride.Chem-Impex.

- Tyrosinol.Grokipedia.

- Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances.PubMed.

- Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity.Journal of Medicinal and Chemical Sciences.

- Multicomponent reactions for the synthesis of heterocycles.PubMed - NIH.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.International Journal of Scientific Research & Technology.

- Synthesis of 2-oxazolines.Organic Chemistry Portal.

- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.IJAEM.net.

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz

- A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.

- Modern advances in heterocyclic chemistry in drug discovery.RSC Publishing.

- D-Tyrosinol 98 40829-04-7.Sigma-Aldrich.

- Discovery and enantiocontrol of axially chiral urazoles via organocatalytic tyrosine click reaction.PMC - PubMed Central.

- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.PMC - NIH.

- SAFETY D

- Heterocycles in Medicinal Chemistry.PMC - PubMed Central - NIH.

- Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances.PMC.

- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis.springerprofessional.de.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO.IDEALS.

- Safety D

- MSDS - Safety D

- Chiral auxiliary.Wikipedia.

- Multi-Component Reactions in Heterocyclic Chemistry.Springer.

- Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.PMC - NIH.

- Tyrosinol.PubChem - NIH.

- Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry.the University of Groningen research portal.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.SciELO.

- (PDF) One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.

- Microwave-assisted rapid synthesis of chiral oxazolines.Organic & Biomolecular Chemistry (RSC Publishing).

- Safety D

- DL-Tyrosine cas556-03-6 SDS.Durham Tech.

- Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones.NIH.

- D-Tyrosine.PubChem - NIH.

- The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.University of Cambridge.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. ijaem.net [ijaem.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 6. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ideals.illinois.edu [ideals.illinois.edu]

- 9. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. 2-Oxazoline synthesis [organic-chemistry.org]

- 13. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 18. research.rug.nl [research.rug.nl]

- 19. fishersci.com [fishersci.com]

- 20. peptide.com [peptide.com]